molecular formula C11H19N3O2 B13548751 Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13548751
M. Wt: 225.29 g/mol
InChI Key: NTXKRTMRXRAQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes or ketones, under acidic or basic conditions.

    Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is subjected to amination with methylamine to introduce the methylamino group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound may also modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the 2-ethyl substituent on the imidazole ring.

    Ethyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.

    Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains a methyl substituent instead of an ethyl substituent on the imidazole ring.

Uniqueness

Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both the 2-ethyl and methylamino groups provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoate

InChI

InChI=1S/C11H19N3O2/c1-4-10-13-6-8-14(10)7-5-9(12-2)11(15)16-3/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

NTXKRTMRXRAQEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)OC)NC

Origin of Product

United States

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